N-Me-D-Ser-OH.HCl
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Overview
Description
N-Methyl-D-serine hydrochloride, commonly referred to as N-Me-D-Ser-OH.HCl, is a derivative of the amino acid serine. This compound is characterized by the presence of a methyl group attached to the nitrogen atom and a hydrochloride group. It is widely used in peptide synthesis and various biochemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-D-serine hydrochloride can be synthesized through several methods. One common approach involves the methylation of D-serine using methyl iodide in the presence of a base such as sodium hydroxide. The resulting N-methyl-D-serine is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of N-Methyl-D-serine hydrochloride often involves large-scale peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is frequently employed, where the compound is assembled on a resin support and subsequently cleaved and purified .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-D-serine hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form N-methyl-D-alanine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various halogenating agents or nucleophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: Formation of N-methyl-D-serine ketone or aldehyde derivatives.
Reduction: Formation of N-methyl-D-alanine.
Substitution: Formation of various substituted N-methyl-D-serine derivatives.
Scientific Research Applications
N-Methyl-D-serine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in various organic reactions.
Biology: Studied for its role in neurotransmission and as a potential modulator of N-methyl-D-aspartate (NMDA) receptors.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases and as a neuroprotective agent.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of complex molecules .
Mechanism of Action
N-Methyl-D-serine hydrochloride exerts its effects primarily through its interaction with NMDA receptors. It acts as a co-agonist, binding to the receptor and modulating its activity. This interaction plays a crucial role in neurotransmission, synaptic plasticity, and neuroprotection. The compound’s effects are mediated through the activation of specific molecular pathways involving calcium influx and downstream signaling cascades .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-L-serine hydrochloride
- N-Methyl-D-alanine
- N-Methyl-L-alanine
- D-Serine
- L-Serine
Uniqueness
N-Methyl-D-serine hydrochloride is unique due to its specific stereochemistry and the presence of both a methyl group and a hydrochloride group. This combination imparts distinct biochemical properties, making it valuable in various research and industrial applications. Its ability to modulate NMDA receptors sets it apart from other similar compounds .
Properties
IUPAC Name |
(2R)-3-hydroxy-2-(methylamino)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3.ClH/c1-5-3(2-6)4(7)8;/h3,5-6H,2H2,1H3,(H,7,8);1H/t3-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTMGTWVKIIMRC-AENDTGMFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CO)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H](CO)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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